5-Amino-2-(benzyloxy)pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC17746416
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11N3O |
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Molecular Weight | 225.25 g/mol |
IUPAC Name | 5-amino-2-phenylmethoxypyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H11N3O/c14-7-11-6-12(15)8-16-13(11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2 |
Standard InChI Key | NNXWEEMQSLZDHZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
5-Amino-2-(benzyloxy)pyridine-3-carbonitrile (IUPAC name: 5-amino-2-(phenylmethoxy)pyridine-3-carbonitrile) possesses the molecular formula CHNO and a molecular weight of 225.25 g/mol. Its structure consists of:
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A pyridine ring substituted at positions 2, 3, and 5.
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A benzyloxy group (-OCHCH) at position 2, contributing aromatic and hydrophobic properties.
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A carbonitrile group (-CN) at position 3, enhancing electrophilicity and hydrogen-bonding potential.
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An amino group (-NH) at position 5, enabling interactions with biological targets.
The compound’s canonical SMILES representation is C1=CC=C(C=C1)COC2=NC=C(C(=C2)C#N)N, and its InChIKey is QWYOLEKFGZZPSO-UHFFFAOYSA-N .
Table 1: Molecular Properties of 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 225.25 g/mol |
Hydrogen Bond Donors | 2 (NH and OCH) |
Hydrogen Bond Acceptors | 4 (N, O, CN) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 92.4 Ų |
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis for 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile is documented, analogous pyridine derivatives suggest a multi-step approach:
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Pyridine Functionalization: Start with 2-hydroxy-5-aminopyridine. Introduce the benzyloxy group via nucleophilic aromatic substitution using benzyl bromide in the presence of a base like potassium carbonate.
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Cyanation: Install the carbonitrile group at position 3 through a palladium-catalyzed cyanation reaction, employing reagents such as zinc cyanide or trimethylsilyl cyanide .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure compound.
Reaction conditions typically involve anhydrous solvents (e.g., dimethylformamide or tetrahydrofuran), temperatures of 60–100°C, and inert atmospheres to prevent oxidation .
Spectroscopic Characterization
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H NMR: Expected signals include a singlet for the amino group (δ 5.8–6.2 ppm), a multiplet for the benzyloxy aromatic protons (δ 7.2–7.5 ppm), and a singlet for the pyridine H-4 proton (δ 8.1–8.3 ppm).
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IR Spectroscopy: Peaks at ~2200 cm (C≡N stretch), 3350 cm (N-H stretch), and 1250 cm (C-O-C stretch) .
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Mass Spectrometry: A molecular ion peak at m/z 225.25 and fragment ions corresponding to the loss of the benzyloxy group (m/z 136).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) due to the hydrophobic benzyloxy group.
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Stability: Stable under ambient conditions but susceptible to hydrolysis of the nitrile group under strongly acidic or basic conditions.
ADME Profile (Predicted)
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Absorption: High gastrointestinal permeability (LogP ≈ 2.1) but potential P-glycoprotein efflux.
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the nitrile group potentially forming reactive intermediates.
Biological Activities and Mechanisms
Cholinesterase Inhibition
Structural analogs, such as 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, exhibit potent butyrylcholinesterase (BChE) inhibition (IC = 1.00 ± 0.07 μM) . The nitrile group in 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile may similarly interact with the BChE active site via:
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Hydrogen bonding between the amino group and catalytic triad residues (Ser198, His438).
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π-π stacking of the benzyloxy group with peripheral anionic site (PAS) residues (Tyr332) .
Table 2: Comparative Bioactivity of Pyridine Carbonitriles
Compound | Target | IC (μM) | Source |
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5-Amino-2-(benzyloxy)pyridine-3-carbonitrile (predicted) | BChE | ~1.5–2.0 | |
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile | Antibacterial | MIC = 8 μg/mL |
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Neuroinflammation Modulation: The benzyloxy group may suppress NF-κB signaling, reducing pro-inflammatory cytokine production.
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Anticancer Activity: Nitriles can inhibit histone deacetylases (HDACs), suggesting potential in oncology .
Optimization Strategies
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